
N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide is a synthetic organic compound with a unique structure that includes a cyano group, a dimethylpropyl group, and a dihydropyran ring
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to exert its effects.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide typically involves the reaction of 3,4-dihydro-2H-pyran-6-carboxylic acid with 1-cyano-2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyano-2,2-dimethylpropyl)-3,4-dimethyl-5-sulfamoylbenzamide
- N-(1-Cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide
- N-(1-Cyano-2,2-dimethylpropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Uniqueness
N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)10(8-13)14-11(15)9-6-4-5-7-16-9/h6,10H,4-5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMOJMBEGPBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
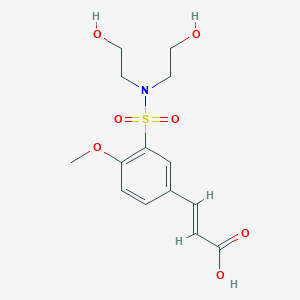

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2718998.png)
![2-methyl-N-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2719000.png)
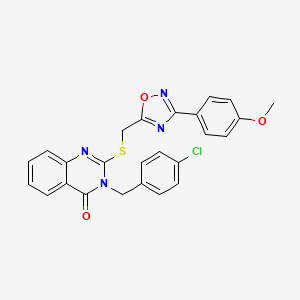
![{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol](/img/structure/B2719003.png)
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)
![4-cyano-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2719008.png)
![3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2719009.png)
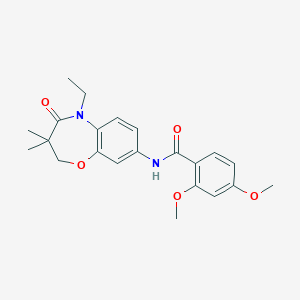
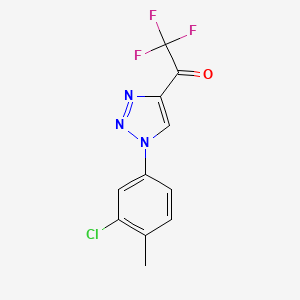
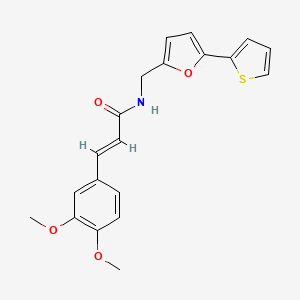

![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
